4-(3-Oxocyclohexyl)butanenitrile
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Description
4-(3-Oxocyclohexyl)butanenitrile is a compound that likely has interest in the field of organic chemistry due to its structural features, which include a cyclohexyl group, a nitrile functional group, and an oxo group. While direct studies on this compound are not readily found, research on similar structures can provide insights into its potential synthesis methods, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Similar compounds have been synthesized through various methods, including microbial synthesis for energetic material precursors and catalytic routes for other related compounds. For instance, microbial synthesis has been explored as a route for the synthesis of 1,2,4-butanetriol, a precursor for energetic materials, highlighting innovative approaches to compound synthesis (Niu, Molefe, & Frost, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(3-Oxocyclohexyl)butanenitrile can be elucidated through techniques such as X-ray crystallography. Studies have determined the structure of related cycloaddition products, providing detailed insights into bond distances, angles, and overall molecular conformations (Gieren, Burger, & Thenn, 1974).
Chemical Reactions and Properties
Chemical reactions involving similar structures have been extensively studied, including 1,3-dipolar cycloadditions and oxidative cyclizations. These reactions are crucial for constructing complex molecular architectures and understanding the reactivity of the nitrile and cyclohexyl groups (Ong & Chien, 1996).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure can be inferred from studies on similar compounds. The synthesis and characterization of related compounds have provided insights into their amorphous nature and solubility in various organic solvents (Liaw, Hsu, & Liaw, 2001).
Safety And Hazards
- Toxicity : Toxicity information is not readily available.
- Handling Precautions : Standard laboratory precautions should apply when handling this compound.
- Environmental Impact : Assess its environmental impact during disposal.
Future Directions
- Synthetic Pathways : Investigate efficient synthetic routes for 4-(3-Oxocyclohexyl)butanenitrile.
- Biological Activity : Explore potential applications or biological targets.
- Characterization : Conduct thorough characterization studies (spectroscopy, crystallography, etc.).
- Safety Assessment : Evaluate safety profiles and potential hazards.
- Industrial Applications : Consider industrial applications (e.g., pharmaceuticals, materials).
Please note that the information provided is based on available data, and further research is essential for a comprehensive understanding of this compound. For more detailed analyses, consult relevant scientific literature12.
properties
IUPAC Name |
4-(3-oxocyclohexyl)butanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-7-2-1-4-9-5-3-6-10(12)8-9/h9H,1-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNXUJAXQZAJIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552129 |
Source
|
Record name | 4-(3-Oxocyclohexyl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Oxocyclohexyl)butanenitrile | |
CAS RN |
110718-80-4 |
Source
|
Record name | 4-(3-Oxocyclohexyl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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